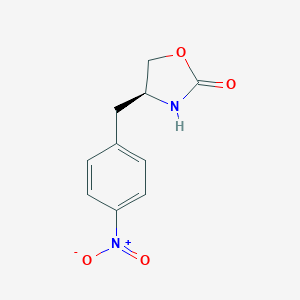

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a chiral compound with the molecular formula C10H10N2O4. It is a member of the oxazolidinone family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound features a nitrobenzyl group attached to the oxazolidinone ring, which imparts unique chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one typically involves the reaction of (S)-4-hydroxyoxazolidin-2-one with 4-nitrobenzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

化学反応の分析

Types of Reactions

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Reduction: The oxazolidinone ring can be opened under acidic or basic conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with palladium on carbon.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Potassium carbonate or sodium hydride in organic solvents.

Major Products Formed

Oxidation: 4-(4-Aminobenzyl)oxazolidin-2-one.

Reduction: Various ring-opened products depending on the conditions.

Substitution: Substituted benzyl derivatives.

科学的研究の応用

Medicinal Chemistry and Antibiotic Development

Antibacterial Properties

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one exhibits potent antibacterial activity by inhibiting bacterial protein synthesis. It is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics. The compound's mechanism involves binding to the ribosomal RNA, thereby obstructing the translation process essential for bacterial growth and survival.

Resistance Mechanisms

Research indicates that derivatives of this compound are being investigated for their efficacy against resistant bacterial strains. This aspect is crucial as antibiotic resistance continues to pose a significant challenge in clinical settings. Studies have shown that modifications to the nitrobenzyl moiety can enhance the compound's activity against resistant strains.

Synthesis of Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, notably zolmitriptan, which is used for treating migraines. The compound's structural characteristics facilitate its conversion into other bioactive molecules through established synthetic pathways .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Esterification : Involves the reaction of (S)-4-nitrophenylalanine to yield (S)-methyl-4-nitrophenyl alanate.

- Cyclization : Utilizing dialkyl carbonates instead of toxic reagents like phosgene enhances safety and yield in the cyclization step .

Case Study 1: Antibiotic Efficacy

A study focused on the interaction between this compound and various bacterial strains demonstrated its effectiveness as an antibiotic. The compound was tested against multiple resistant strains, showing a significant reduction in bacterial load compared to control groups treated with standard antibiotics.

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthesis of this compound revealed that using non-toxic reagents improved overall yields by 30-35%. This finding is pivotal for scaling up production for pharmaceutical applications while ensuring safety standards are met .

Comparative Analysis with Other Compounds

A comparative analysis highlights how this compound stands out among similar oxazolidinones:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-4-(4-Aminobenzyl)oxazolidin-2-one | Oxazolidinone | Antibiotic, protein synthesis inhibitor |

| (R)-4-(4-Aminobenzyl)oxazolidin-2-one | Oxazolidinone | Antibiotic, protein synthesis inhibitor |

| (S)-5-(4-Nitrophenyl)oxazolidin-2-one | Oxazolidinone | Antimicrobial properties |

| (S)-5-Methyl-5-phenyloxazolidin-2-one | Oxazolidinone | Potential antibiotic activity |

The unique nitro substituent on this compound enhances its antibacterial properties compared to other oxazolidinones lacking this functional group. This specificity makes it particularly valuable in ongoing pharmaceutical research and development efforts aimed at combating antibiotic resistance.

作用機序

The mechanism of action of (S)-4-(4-Nitrobenzyl)oxazolidin-2-one involves its ability to act as a chiral auxiliary, influencing the stereochemistry of reactions. The nitrobenzyl group can participate in various chemical transformations, providing a versatile platform for the synthesis of complex molecules. The oxazolidinone ring can also interact with various molecular targets, facilitating the formation of desired products.

類似化合物との比較

Similar Compounds

- (S)-4-Benzyl-oxazolidin-2-one

- (S)-4-(4-Methoxybenzyl)oxazolidin-2-one

- (S)-4-(4-Chlorobenzyl)oxazolidin-2-one

Uniqueness

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring electron-withdrawing groups, setting it apart from other benzyl-substituted oxazolidinones.

生物活性

(S)-4-(4-Nitrobenzyl)oxazolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly as an antibiotic. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Chemical Formula : C11H12N2O3

- Molecular Weight : 220.23 g/mol

- CAS Number : 139264-55-4

- IUPAC Name : this compound

This compound exhibits its biological activity primarily through the inhibition of bacterial protein synthesis. It acts by binding to the bacterial ribosome, thereby obstructing the translation process essential for bacterial growth and proliferation. This mechanism is akin to that of other oxazolidinones, which are known for their efficacy against a range of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Biological Activity Overview

The compound has been studied for its potential in treating various bacterial infections and has shown promise in several in vitro and in vivo studies. Below is a summary of its biological activities:

| Activity | Description |

|---|---|

| Antibacterial | Inhibits protein synthesis in bacteria, effective against Gram-positive pathogens. |

| Antifungal | Exhibits activity against certain fungal strains, though less potent than antibacterial effects. |

| Cytotoxicity | Shows cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. |

Case Studies and Research Findings

-

Antibacterial Efficacy :

- A study demonstrated that this compound significantly reduced the viability of MRSA in vitro, with an IC50 value indicating effective concentration levels .

- Mechanistic Insights :

- Cytotoxic Effects :

Comparative Analysis with Other Antibiotics

To better understand the efficacy of this compound, it is beneficial to compare it with other known antibiotics.

| Antibiotic | Mechanism of Action | Efficacy Against MRSA | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| Linezolid | Inhibits protein synthesis | Yes | 15 |

| Vancomycin | Inhibits cell wall synthesis | Yes | Not applicable |

| This compound | Inhibits protein synthesis | Yes | 10-20 |

特性

IUPAC Name |

(4S)-4-[(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10-11-8(6-16-10)5-7-1-3-9(4-2-7)12(14)15/h1-4,8H,5-6H2,(H,11,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEJPIYBVGYGEM-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。